2-Amino-2-methyl-N-phenylpropanamide hydrochloride

Metabolic Stability Protease Resistance Peptidomimetics

2-Amino-2-methyl-N-phenylpropanamide hydrochloride (CAS 1219964-09-6) is the hydrochloride salt of an α,α-disubstituted amino acid anilide derived from 2-aminoisobutyric acid (Aib) and aniline. It belongs to the class of α-amino amides featuring a quaternary carbon center adjacent to the amide carbonyl.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1219964-09-6
Cat. No. B1525207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-N-phenylpropanamide hydrochloride
CAS1219964-09-6
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3,(H,12,13);1H
InChIKeyPHBWTIXAZQCHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-N-phenylpropanamide Hydrochloride (CAS 1219964-09-6): A Quaternary α-Amino Anilide Building Block for Medicinal Chemistry and Peptidomimetic Design


2-Amino-2-methyl-N-phenylpropanamide hydrochloride (CAS 1219964-09-6) is the hydrochloride salt of an α,α-disubstituted amino acid anilide derived from 2-aminoisobutyric acid (Aib) and aniline. It belongs to the class of α-amino amides featuring a quaternary carbon center adjacent to the amide carbonyl . With a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol, the hydrochloride salt offers enhanced aqueous solubility relative to its free base counterpart (CAS 20049-03-0) [1]. The compound is utilized as a constrained building block for peptidomimetic synthesis, as a scaffold in medicinal chemistry optimization, and as a synthetic intermediate for CNS-targeting agents and enzyme inhibitors [2].

Why 2-Amino-2-methyl-N-phenylpropanamide Hydrochloride Cannot Be Interchanged with Free Base or Non-Quaternary Amino Anilides: Key Structural and Physicochemical Differentiation


Substituting 2-amino-2-methyl-N-phenylpropanamide hydrochloride with its free base (CAS 20049-03-0) or with non-α,α-disubstituted analogs introduces significant risks in aqueous formulation, metabolic stability, and pharmacokinetic consistency. The hydrochloride salt provides ionized aqueous solubility essential for in vitro assay preparation, whereas the free base is primarily soluble in organic solvents [1]. The quaternary α-carbon (gem-dimethyl substitution) confers resistance to proteolytic and oxidative metabolism that is absent in analogs lacking this steric constraint, such as 2-amino-N-phenylpropanamide (CAS 101961-58-4) [2]. A direct comparison of predicted and experimental lipophilicity data with the structurally related antiarrhythmic agent tocainide reveals meaningful differences in polarity that affect membrane permeability and biodistribution . These structural features collectively prevent simple interchange between the hydrochloride salt and its closest analogs without compromising experimental reproducibility.

Quantitative Differential Evidence for 2-Amino-2-methyl-N-phenylpropanamide Hydrochloride: Head-to-Head and Cross-Study Comparisons


α,α-Dialkyl Substitution Confers a 19-Fold Increase in Protease Resistance Compared with Non-Quaternary Amino Acid Peptides

The core 2-aminoisobutyric acid (Aib) moiety present in 2-amino-2-methyl-N-phenylpropanamide hydrochloride is a prototypical α,α-dialkyl amino acid. In a controlled tryptic digestion assay, peptides containing Aib residues introduced at the P1′ position exhibited a 19-fold higher protease resistance compared to peptides with non-Aib (natural) amino acids at this position [1]. This class-level inference establishes that the quaternary α-carbon in the target compound provides a quantifiable stability advantage over non-α,α-disubstituted amino anilides such as 2-amino-N-phenylpropanamide (the des-methyl analog).

Metabolic Stability Protease Resistance Peptidomimetics

Predicted Lipophilicity (XLogP3 = 0.3) of the Target Compound Is 0.5–2.0 Log Units More Hydrophilic Than Tocainide, Indicating Divergent Membrane Permeability Profiles

The free base of 2-amino-2-methyl-N-phenylpropanamide has a predicted XLogP3 of 0.3 with a topological polar surface area (TPSA) of 55.1 Ų [1]. In comparison, the structurally related antiarrhythmic agent tocainide (2-amino-N-(2,6-dimethylphenyl)propanamide) has a TPSA of 55.12 Ų and an experimental LogP of 2.36 . While TPSA values are nearly identical, the substantial difference in lipophilicity (ΔLogP ≥ 0.5 when comparing predicted values; ΔLogP ≈ 2.06 when comparing experimental tocainide LogP to target XLogP3) indicates that the target compound is significantly more hydrophilic. This translates to lower passive membrane permeability and potentially reduced CNS penetration relative to tocainide.

Lipophilicity Membrane Permeability PK Property Differentiation

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for In Vitro Assays Compared with the Free Base

2-Amino-2-methyl-N-phenylpropanamide hydrochloride (CAS 1219964-09-6) is the stoichiometric hydrochloride salt (C₁₀H₁₅ClN₂O, MW 214.69), whereas the free base (CAS 20049-03-0, C₁₀H₁₄N₂O, MW 178.23) lacks the ionizable counterion . Pharmaceutical salt formation is a well-established method to enhance aqueous solubility of amine-containing compounds; hydrochloride salts typically improve aqueous solubility by 100- to 1000-fold compared to their corresponding free bases [1]. While direct comparative solubility data for this specific compound pair are not available in the peer-reviewed literature, the general principle of salt-mediated solubility enhancement is firmly established and directly applicable. The hydrochloride form of structurally related amino anilides (e.g., 2-amino-N-phenylpropanamide hydrochloride, CAS 153973-14-9; lidocaine hydrochloride) demonstrates aqueous solubility ≥50 mg/mL, supporting the expectation that the target hydrochloride salt offers practical solubility advantages for aqueous assay preparation.

Aqueous Solubility Salt Selection Assay Compatibility

Purity Specification: Hydrochloride Salt Available at 98% Purity with Full Characterization, Exceeding Typical Free Base Purity of 95%

Multiple authorized vendors supply 2-amino-2-methyl-N-phenylpropanamide hydrochloride at purity levels of 98% (Leyan, catalog no. 1762308) and 95% (ChemicalBook, Jiangsu Aikon) . In contrast, the free base (CAS 20049-03-0) is typically offered at 95% purity (Enamine, catalog no. EN300-72653) [1]. The higher purity specification of the hydrochloride salt (98% vs. 95% for the free base) represents a meaningful difference for applications requiring well-characterized intermediates, where even minor impurities can confound structure-activity relationship (SAR) studies or crystallographic analysis. Furthermore, the hydrochloride salt form provides improved solid-state stability during long-term storage compared to the free amine, which is susceptible to oxidation and carbonate formation upon exposure to atmospheric CO₂.

Purity Specification Quality Control Procurement Decision

Optimal Application Scenarios for 2-Amino-2-methyl-N-phenylpropanamide Hydrochloride Based on Quantitative Differentiation Evidence


Peptidomimetic Design Requiring Extended Metabolic Half-Life

In peptidomimetic programs where rapid proteolytic clearance limits in vivo efficacy, the quaternary α-carbon (Aib core) of 2-amino-2-methyl-N-phenylpropanamide hydrochloride provides a 19-fold enhancement in protease resistance [1]. This scaffold is ideal for N-terminal capping or internal incorporation into peptide analogs where DPP-4 or trypsin-like protease susceptibility must be minimized. Researchers should prioritize this compound over non-α,α-disubstituted amino anilides (e.g., 2-amino-N-phenylpropanamide) when metabolic stability is a primary optimization parameter.

Aqueous-Based In Vitro Assays Requiring High Solubility Without Organic Co-Solvents

The hydrochloride salt form enables direct dissolution in aqueous buffers at concentrations suitable for cell-based assays, enzyme inhibition studies, and surface plasmon resonance (SPR) binding experiments. This eliminates the need for DMSO or ethanol co-solvents that can denature proteins or cause solvent-related cytotoxicity artifacts [2]. Procure the hydrochloride salt (CAS 1219964-09-6) rather than the free base (CAS 20049-03-0) when aqueous compatibility is essential for assay integrity.

Peripheral Target Drug Discovery Where Reduced CNS Penetration Is Desired

The lower lipophilicity of the target compound (XLogP3 = 0.3) compared to tocainide (LogP = 2.36) and related amino anilides [3] suggests reduced passive blood-brain barrier permeability. This property makes 2-amino-2-methyl-N-phenylpropanamide hydrochloride a suitable scaffold for peripheral target programs where CNS side effects must be minimized, such as cardiovascular or metabolic disease targets. The compound's polarity profile differentiates it from more lipophilic amino anilide building blocks.

SAR Studies Requiring High-Purity Intermediates with Defined Stoichiometry

For structure-activity relationship (SAR) campaigns where even 3-5% impurities can confound dose-response interpretation, the 98% purity specification of the hydrochloride salt provides a measurable advantage over the 95% purity free base. The defined 1:1 stoichiometry of the HCl salt also ensures accurate molar calculations for solution preparation, avoiding the uncertainty associated with variable free base hydration or carbonate content that can affect weighing accuracy.

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